molecular formula C12H20N2O5S B2916427 (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1428351-36-3

(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2916427
CAS No.: 1428351-36-3
M. Wt: 304.36
InChI Key: YWCDFMACNSGOFS-UHFFFAOYSA-N
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Description

This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core, a spirocyclic structure combining a piperidine ring fused with a 1,4-dioxane moiety. Attached to this core is a (1-methylsulfonyl)azetidin-3-yl group via a methanone linker. The methylsulfonyl (mesyl) group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence receptor binding.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(1-methylsulfonylazetidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5S/c1-20(16,17)14-8-10(9-14)11(15)13-4-2-12(3-5-13)18-6-7-19-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCDFMACNSGOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures:

  • Initial Formation: The process starts with the creation of the azetidine core. This can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.

  • Spiro Cycle Construction: Next, the formation of the spiro linkage can be achieved via a series of cyclization reactions, involving intermediates that have functional groups positioned to facilitate spiro ring formation.

  • Functional Group Introduction: The methylsulfonyl group is introduced to the azetidine ring through a sulfonylation reaction, often using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, these processes can be scaled up by using flow reactors for continuous synthesis, ensuring better control over reaction conditions and higher yields. Optimization of reaction parameters, such as temperature and solvent systems, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of sulfone derivatives.

  • Reduction: The carbonyl group in the structure can be reduced to form alcohol derivatives, though careful control of reducing agents is needed to avoid over-reduction.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride or lithium aluminium hydride are typical reducing agents.

  • Substitution: Reagents such as sodium hydride or potassium carbonate can be used for deprotonation followed by nucleophilic attack.

Major Products

Major products formed from these reactions include sulfone and sulfoxide derivatives from oxidation, alcohol derivatives from reduction, and various substituted analogs from nucleophilic substitution.

Scientific Research Applications

In Chemistry

  • Synthesis of Complex Molecules: Acts as an intermediate in the synthesis of other spirocyclic compounds, which are valuable in drug development.

In Biology and Medicine

  • Potential Drug Candidate: The unique structure makes it a candidate for drug development, particularly for its potential activity as a neurotransmitter modulator or enzyme inhibitor.

In Industry

  • Material Science: Used in the development of novel polymers and materials with specific electronic or mechanical properties.

Mechanism of Action

The compound's mechanism of action varies based on its application:

  • Biological Activity: If used as a drug, it may interact with specific proteins or receptors, altering their function by binding to active sites or inducing conformational changes.

  • Chemical Reactions: As a reagent, it typically acts through the reactive sites present in its structure, undergoing nucleophilic or electrophilic attacks.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related methanone derivatives featuring the 1,4-dioxa-8-azaspiro[4.5]decane core. Key differences lie in the substituents attached to the methanone group, which modulate physicochemical properties and bioactivity.

Structural and Functional Group Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (Target Compound) 1-(Methylsulfonyl)azetidin-3-yl Not explicitly provided ~320–350 (estimated) Combines spirocyclic core with strained azetidine and sulfonyl group. High polarity and rigidity.
(6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone 6-Methylpyridin-3-yl C₁₄H₁₈N₂O₃ 262.30 Aromatic pyridine ring introduces π-π stacking potential; lower molecular weight.
(3,4-Dichlorophenyl)(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)methanone 3,4-Dichlorophenyl C₂₃H₂₄Cl₂NO₃ 454.35 Halogenated aryl group enhances lipophilicity; potential for halogen bonding.
(4-Methoxyphenyl)(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)methanone 4-Methoxyphenyl C₂₂H₂₅NO₄ 367.44 Methoxy group increases electron density; may improve solubility.
2-Chloro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-one Chloroacetyl C₉H₁₄ClNO₃ 219.66 Chlorine atom enhances electrophilicity; simpler structure with lower steric bulk.

Pharmacological and Physicochemical Insights

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s methylsulfonyl group increases polarity and metabolic stability compared to electron-donating groups like the 4-methoxyphenyl in . This may reduce membrane permeability but improve target selectivity.
  • Halogenated derivatives (e.g., 3,4-dichlorophenyl in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration but increasing off-target risks.

Ring Strain and Conformational Rigidity :

  • The azetidine ring in the target compound introduces significant ring strain compared to six-membered rings (e.g., piperazine in ). This rigidity may restrict binding to flexible receptor pockets but enhance affinity for preorganized sites.

Aromatic vs. Aliphatic Substituents :

  • Pyridinyl () and aryl () substituents enable π-π stacking and cation-π interactions, absent in the target compound’s aliphatic azetidine-sulfonyl group.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~320–350) compared to simpler derivatives (e.g., 219.66 in ) may limit oral bioavailability but improve binding kinetics through extended surface interactions.

Biological Activity

The compound (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes an azetidine ring and a spirocyclic moiety, which are known to influence its biological activity. The presence of the methylsulfonyl group enhances solubility and may affect receptor binding properties.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃S
Molecular Weight298.36 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogPNot specified

Research indicates that this compound may interact with specific receptors in the central nervous system (CNS), particularly sigma receptors, which are implicated in various neuropsychiatric conditions. The sigma-1 receptor has been shown to play a role in neuroprotection and modulation of neurotransmitter systems.

Case Study 1 : A study evaluating the sigma receptor affinity of related compounds demonstrated that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibited significant binding affinities (K(i) values ranging from 5.4 nM to over 100 nM) for sigma receptors, suggesting that modifications to the structure can enhance biological activity .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study 2 : In vitro assays showed that the compound exhibited significant scavenging activity against free radicals, indicating potential applications in preventing oxidative damage .

Therapeutic Applications

Given its interaction with sigma receptors and antioxidant properties, this compound may have therapeutic implications in:

  • Neurodegenerative Diseases : Potential use in conditions like Alzheimer's disease due to neuroprotective effects.
  • Psychiatric Disorders : Its ability to modulate neurotransmitter systems may benefit conditions such as depression and anxiety.
  • Cancer Therapy : The antioxidant properties could be leveraged in adjunctive cancer therapies to protect normal cells during chemotherapy.

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